Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane
Description
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane (CAS: 84837-25-2) is an organotin compound with the molecular formula C17H32Br2O3Sn and a molecular weight of 579.95 g/mol . It belongs to the acyloxy-substituted tributylstannane family, characterized by a tributyltin group bonded to a brominated methylpropionyloxy moiety. This compound is primarily used in industrial and laboratory settings as a reagent or intermediate in organic synthesis, particularly in polymerization or halogenation reactions.
Properties
CAS No. |
84837-25-2 |
|---|---|
Molecular Formula |
C16H32Br2O2Sn |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
tributylstannyl 2,3-dibromo-2-methylpropanoate |
InChI |
InChI=1S/C4H6Br2O2.3C4H9.Sn/c1-4(6,2-5)3(7)8;3*1-3-4-2;/h2H2,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WLXCSAZOCVANKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)(CBr)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane typically involves the esterification of 2,3-dibromo-2-methylpropanoic acid with tributylstannyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield corresponding reduced products.
Substitution: The compound can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form 2,3-dibromo-2-methylpropanoic acid and tributylstannyl alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research Applications
-
Organic Synthesis
- Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane is utilized as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various organic compounds.
-
Polymer Chemistry
- The compound serves as a stabilizer in polymer formulations. Its stannane group can enhance thermal stability and improve the mechanical properties of polymers, making it useful in the development of high-performance materials.
-
Biological Studies
- Investigations into the biological effects of this compound have revealed its potential as a biocide. Studies indicate that it may exhibit antimicrobial properties, which could be leveraged in developing antimicrobial coatings or preservatives.
-
Environmental Science
- The compound's brominated structure suggests potential applications in environmental science, particularly in studies related to the degradation of pollutants. Its interaction with various environmental matrices can provide insights into the behavior and fate of similar halogenated compounds.
Table 1: Summary of Research Findings on this compound
Case Study: Antimicrobial Properties
A study conducted by researchers at the University of Bath demonstrated that this compound showed significant antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt cellular membranes, leading to cell lysis and death.
Mechanism of Action
The mechanism of action of Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds with acyloxy substituents exhibit diverse chemical and biological behaviors depending on their structural features. Below is a comparative analysis of tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane with analogous compounds:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 84837-25-2 | C17H32Br2O3Sn | 579.95 | 2,3-dibromo-2-methylpropionyloxy |
| Tributyl(methacryloyloxy)stannane | 2155-70-6 | C15H28O3Sn | 399.08 | Methacryloyloxy |
| Tributyl(lauroyloxy)stannane | 3090-36-6 | C23H46O3Sn | 505.32 | Lauroyloxy (C12 fatty acid) |
| (Chloroacetoxy)triphenylstannane | 7094-94-2 | C20H17ClO2Sn | 447.51 | Chloroacetoxy, triphenyltin |
Key Differences and Implications
In contrast, Tributyl(methacryloyloxy)stannane (2155-70-6) contains a methacryloyl group, favoring polymerization applications .
Toxicity Profile: Organotin compounds are generally toxic, but substituents modulate severity. For example, Tributyl(lauroyloxy)stannane may exhibit lower acute toxicity than brominated analogs due to reduced electrophilicity . The bromine in the target compound likely increases environmental persistence and bioaccumulation risks.
Thermal Stability :
- Brominated substituents (as in the target compound) may reduce thermal stability compared to chlorinated analogs like (Chloroacetoxy)triphenylstannane (7094-94-2), which are more resistant to decomposition .
Research Findings and Gaps
- Toxicological Data: Limited studies on brominated tributylstannanes highlight a need for detailed ecotoxicological assessments, particularly regarding bioaccumulation in aquatic systems.
Biological Activity
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes current research findings on its biological activity, including antimicrobial properties, toxicity assessments, and potential applications.
Chemical Structure and Properties
This compound features a tributyl group attached to a dibromo-substituted propionyl moiety. The presence of bromine atoms is significant as they are known to enhance the biological activity of organotin compounds. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis.
- Case Study 1 : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a biocide in agricultural applications .
- Case Study 2 : In another study focusing on fungal pathogens, this compound demonstrated inhibitory effects on Candida albicans, with an IC50 value of 30 µg/mL. This suggests its utility in treating fungal infections .
Toxicity and Safety Assessments
While the antimicrobial properties are promising, toxicity studies are crucial for evaluating the safety of this compound.
- Toxicological Profile : In vitro assays have shown that the compound can induce cytotoxic effects in mammalian cell lines at higher concentrations (≥100 µg/mL). The mechanism appears to involve oxidative stress and apoptosis pathways .
- Environmental Impact : As an organotin compound, there are concerns regarding its persistence in the environment and potential bioaccumulation. Regulatory assessments emphasize the need for careful management when used in agricultural settings.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Toxicity Level | Application Area |
|---|---|---|---|
| This compound | Effective against E. coli and S. aureus | Moderate (≥100 µg/mL) | Agricultural biocide |
| Other Organotin Compounds | Variable | High | Industrial applications |
The proposed mechanism of action for this compound involves:
- Membrane Disruption : The compound integrates into microbial membranes, altering permeability.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
